molecular formula C10H13FN2O B3152573 N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide CAS No. 73965-91-0

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B3152573
CAS RN: 73965-91-0
M. Wt: 196.22 g/mol
InChI Key: YPAHAZXFULVNQU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide, also known as N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide, is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to explore the advantages and limitations of laboratory experiments.

Scientific Research Applications

Pesticide Development

Research has explored derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, for their potential as pesticides. These compounds have been characterized using X-ray powder diffraction to understand their structural properties, which is crucial for pesticide development (Olszewska, Pikus, & Tarasiuk, 2008).

Pharmaceutical Research

N-(2-Hydroxyphenyl)acetamide, a compound related to N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide, has been studied for its role in the synthesis of antimalarial drugs. Research focused on the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, which is an intermediate step in the synthesis process (Magadum & Yadav, 2018).

Metabolic Studies

Studies have examined the metabolism of 3-chloro-4-fluoro-aniline, leading to metabolites such as N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide. Understanding the metabolic pathways of such compounds is essential for pharmaceutical and toxicological research (Baldwin & Hutson, 1980).

Antiplasmodial Properties

Research has been conducted on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, demonstrating potential in vitro antiplasmodial properties against Plasmodium falciparum. This research is significant for developing new treatments for malaria (Mphahlele, Mmonwa, & Choong, 2017).

Immunomodulatory Research

The compound N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide has been investigated for its ability to modulate immune responses, particularly in enhancing the cytolytic T-lymphocyte response. This is relevant for developing new immunotherapeutic approaches (Wang et al., 1988).

Anaesthetic Research

2-Aminothiazole and 2-aminothiadiazole derivatives, including compounds like N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, have been synthesized and evaluated for their local anaesthetic activity. This research contributes to developing new anaesthetic drugs (Badiger et al., 2012).

Anticancer Research

Studies have been conducted on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. Molecular docking analysis has been used to understand its interactions with cancer-related targets (Sharma et al., 2018).

Inhibitory Activity Against Tyrosinase

Research on 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, has demonstrated inhibitory activity against mushroom tyrosinase. This is significant for understanding melanogenesis and potential treatments for related conditions (Hassan et al., 2022).

properties

IUPAC Name

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12/h1-4H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAHAZXFULVNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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